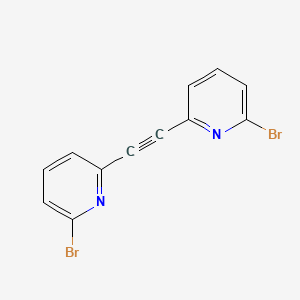
2,2'-(Ethyne-1,2-diyl)bis(6-bromopyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(6-bromo-2-pyridinyl)ethyne is an organic compound featuring two brominated pyridine rings connected by an ethyne (acetylene) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(6-bromo-2-pyridinyl)ethyne can be synthesized through a series of reactions involving bromination and coupling reactions. One common method involves the bromination of 2-pyridylacetylene followed by a coupling reaction using a palladium catalyst. The reaction conditions typically include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Coupling Reaction: Employing a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(6-bromo-2-pyridinyl)ethyne are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(6-bromo-2-pyridinyl)ethyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethyne linkage allows for further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Larger, more complex molecules formed through the coupling of 1,2-Bis(6-bromo-2-pyridinyl)ethyne with other aromatic or aliphatic compounds.
Aplicaciones Científicas De Investigación
1,2-Bis(6-bromo-2-pyridinyl)ethyne has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(6-bromo-2-pyridinyl)ethyne depends on the specific reactions it undergoes. In coupling reactions, the ethyne linkage facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2-pyridyl)ethylene: Similar structure but without bromine atoms.
1,2-Di(4-pyridyl)ethylene: Another related compound with pyridine rings in different positions.
Uniqueness
1,2-Bis(6-bromo-2-pyridinyl)ethyne is unique due to the presence of bromine atoms, which enhance its reactivity and allow for a wider range of chemical modifications. This makes it a versatile building block in organic synthesis and materials science .
Propiedades
Número CAS |
76361-97-2 |
|---|---|
Fórmula molecular |
C12H6Br2N2 |
Peso molecular |
338.00 g/mol |
Nombre IUPAC |
2-bromo-6-[2-(6-bromopyridin-2-yl)ethynyl]pyridine |
InChI |
InChI=1S/C12H6Br2N2/c13-11-5-1-3-9(15-11)7-8-10-4-2-6-12(14)16-10/h1-6H |
Clave InChI |
POUIWAKGXDYISG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)C#CC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


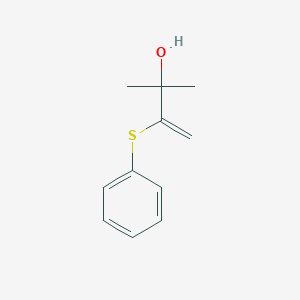
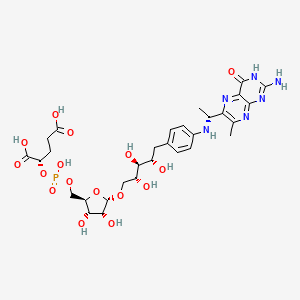
![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
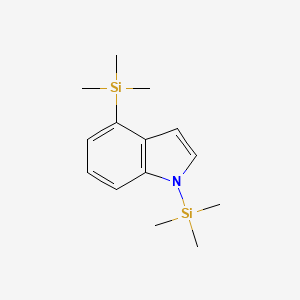

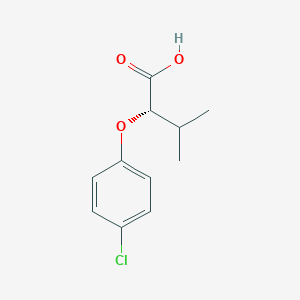
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

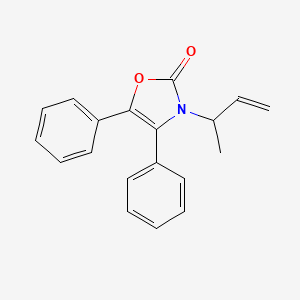
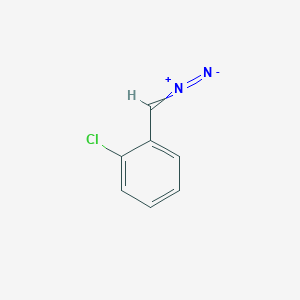
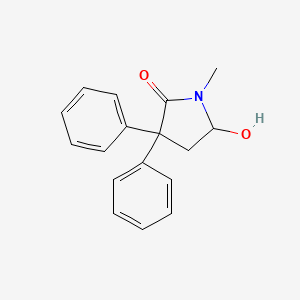
phosphane](/img/structure/B14432490.png)
